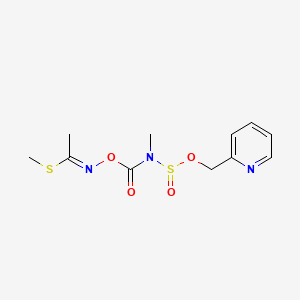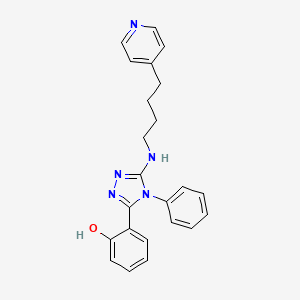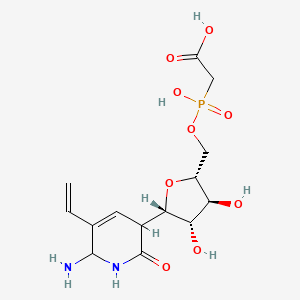
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is a complex organic compound that features a benzenamine core substituted with a dihydroimidazo-thiazole ring and a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, which involves heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to the formation of different products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzenamine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include γ-bromodipnones, 2-aminothiazoles, and various solvents such as benzene. Reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo-thiazole ring system, which can exhibit different biological activities depending on the substituents present .
Aplicaciones Científicas De Investigación
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential as an anticancer agent makes it a candidate for drug development.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride involves its interaction with specific molecular targets in cancer cells. The compound can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation . These effects contribute to its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: A well-known imidazo-thiazole derivative used as an anthelmintic and immunomodulatory agent.
Other Imidazo-Thiazole Derivatives: Compounds with similar structures that exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzenamine core with a dihydroimidazo-thiazole ring and a nitro group makes it a versatile compound for various scientific applications.
Propiedades
Número CAS |
130623-68-6 |
|---|---|
Fórmula molecular |
C11H11ClN4O2S |
Peso molecular |
298.75 g/mol |
Nombre IUPAC |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitroaniline;hydrochloride |
InChI |
InChI=1S/C11H10N4O2S.ClH/c12-8-2-1-7(5-9(8)15(16)17)10-6-18-11-13-3-4-14(10)11;/h1-2,5-6H,3-4,12H2;1H |
Clave InChI |
XDVGPZMHDGFYSA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)N)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)







